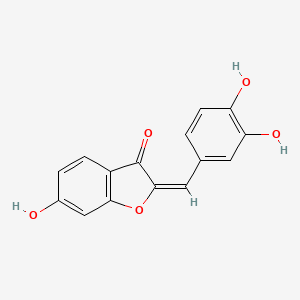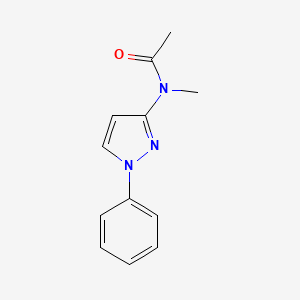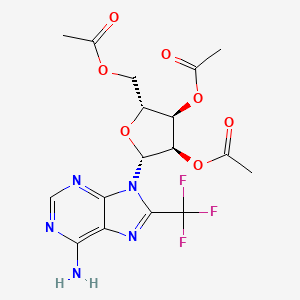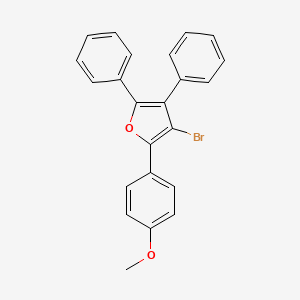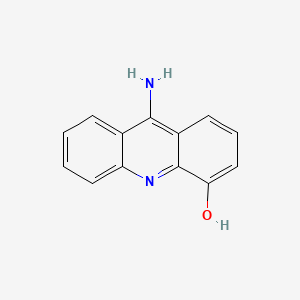
4-Acridinol, 9-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Aminoacridin-4-ol is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives have been extensively studied due to their broad range of biological activities and applications in various fields, including medicine, chemistry, and industry . 9-Aminoacridin-4-ol, in particular, has garnered attention for its potential therapeutic properties and its role as a DNA intercalator, which allows it to interact with DNA and affect biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-aminoacridin-4-ol typically involves the Ullmann condensation reaction. This process starts with the condensation of 2-chlorobenzoic acid and aniline, followed by cyclization using phosphorus oxychloride (POCl3) . The reaction conditions usually involve heating the mixture to temperatures between 70-120°C in a polar aprotic solvent .
Industrial Production Methods: For large-scale production, the one-pot synthesis method is preferred due to its efficiency and cost-effectiveness. This method combines the reactants in a single reaction vessel, reducing the need for intermediate purification steps. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 9-Aminoacridin-4-ol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products:
Scientific Research Applications
9-Aminoacridin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other acridine derivatives and as a reagent in organic synthesis.
Medicine: 9-Aminoacridin-4-ol has shown promise in treating various diseases, including cancer and bacterial infections.
Mechanism of Action
The primary mechanism by which 9-aminoacridin-4-ol exerts its effects is through DNA intercalation. This process involves the insertion of the compound between DNA base pairs, disrupting the normal function of DNA and affecting processes such as replication and transcription . Additionally, 9-aminoacridin-4-ol has been shown to inhibit topoisomerase and telomerase enzymes, leading to programmed cell death in cancer cells .
Comparison with Similar Compounds
- 2-Aminoacridine
- 3-Aminoacridine
- 4-Aminoacridine
- Quinacrine
- Thiazacridine
- Azacridine
Comparison: While all these compounds share the acridine core structure, 9-aminoacridin-4-ol is unique due to its specific substitution pattern, which enhances its DNA intercalating ability and its potential as an anticancer agent . Additionally, the presence of the hydroxyl group at the 4-position provides unique chemical reactivity and biological activity compared to other acridine derivatives .
Properties
CAS No. |
23045-33-2 |
|---|---|
Molecular Formula |
C13H10N2O |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
9-aminoacridin-4-ol |
InChI |
InChI=1S/C13H10N2O/c14-12-8-4-1-2-6-10(8)15-13-9(12)5-3-7-11(13)16/h1-7,16H,(H2,14,15) |
InChI Key |
GDZRJFWQCPISHE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=C(C3=N2)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Amino-2-[(6-oxo-1,6-dihydropyridin-3-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12909889.png)
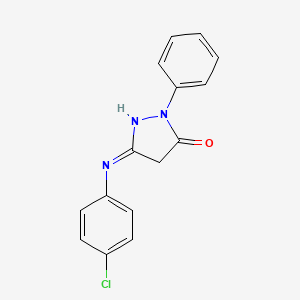
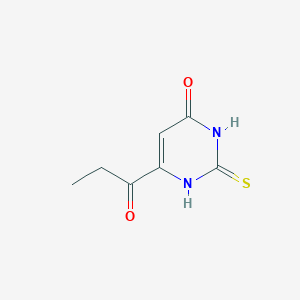
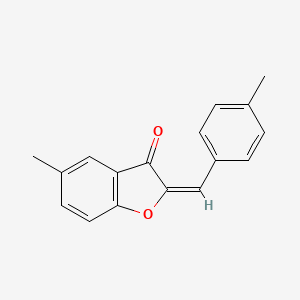
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12909904.png)
![2-[[5,6-Dichloro-1-methyl-2-benzimidazolyl]amino]-6-methyl-4-pyrimidinol](/img/structure/B12909918.png)

![N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12909925.png)

